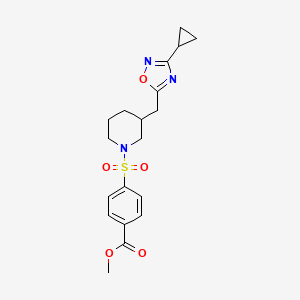
Methyl 4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also includes a cyclopropyl group and a piperidinyl group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a key structural feature, and the presence of the cyclopropyl and piperidinyl groups may influence the overall structure . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Compounds incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including derivatives synthesized from aralkyl/aryl carboxylic acids, have been synthesized and evaluated for their antibacterial properties. These compounds were structurally elucidated through spectral data and showed valuable antibacterial activity (Aziz‐ur‐Rehman et al., 2017; H. Khalid et al., 2016).
Anticancer Potential
Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The studies involve sequential synthesis and show promising anticancer activity against various cancer cell lines, indicating their potential as drug candidates (A. Rehman et al., 2018).
Enzymatic Inhibition
The metabolic fate of synthetic cannabinoid receptor agonists bearing similar structural motifs has been explored, identifying key enzymes involved in their oxidative metabolism. This research provides insights into the metabolic pathways and enzyme interactions of these compounds, which could inform their potential applications in various therapeutic areas (Matthias J Richter et al., 2022).
Additional Applications
Research has also been conducted on the synthesis and characterization of new mesogens containing 1,3,4-oxadiazole fluorophores, showing potential applications in materials science due to their mesomorphic behavior and photo-luminescent properties (Jie Han et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .
Mode of Action
1,2,4-oxadiazoles, which are part of the compound’s structure, are known to possess hydrogen bond acceptor properties . This property, owing to the electronegativities of nitrogen and oxygen, allows these compounds to interact with their targets in a specific manner .
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the targeted microorganisms .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold in the compound’s structure suggests that it may have favorable pharmacokinetic properties, as this scaffold is frequently encountered in active pharmaceutical ingredients .
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may lead to the elimination of the targeted microorganisms .
Propiedades
IUPAC Name |
methyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-19(23)15-6-8-16(9-7-15)28(24,25)22-10-2-3-13(12-22)11-17-20-18(21-27-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFHTLRLAMGCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889066.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)
![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)

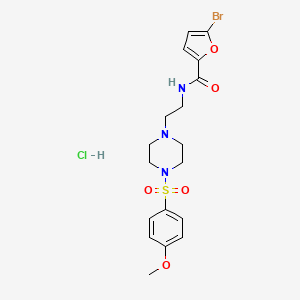

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)
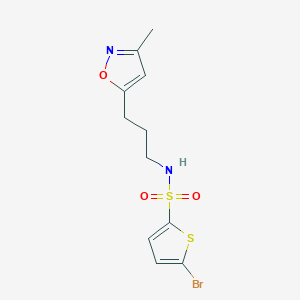

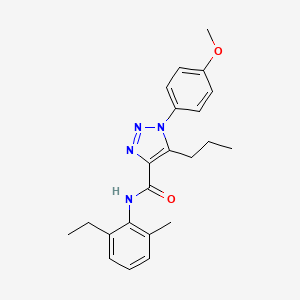

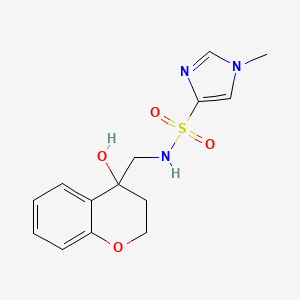
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)

